2-Bromopentanal

Description

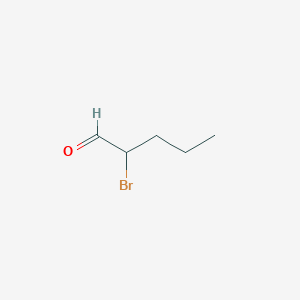

Structure

3D Structure

Properties

CAS No. |

35066-19-4 |

|---|---|

Molecular Formula |

C5H9BrO |

Molecular Weight |

165.03 g/mol |

IUPAC Name |

2-bromopentanal |

InChI |

InChI=1S/C5H9BrO/c1-2-3-5(6)4-7/h4-5H,2-3H2,1H3 |

InChI Key |

DOGFOANXOUKFEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-bromopentanal. Due to the limited availability of experimental data for this specific compound, this document combines computed data for this compound with experimentally derived information from analogous α-bromo aldehydes to offer a thorough profile for researchers. This guide is intended to serve as a valuable resource for professionals in organic chemistry and drug development by detailing its molecular structure, physicochemical properties, potential synthetic routes, and characteristic reactions. All quantitative data is summarized in structured tables, and key experimental methodologies are provided. Furthermore, logical workflows for its synthesis and reactivity are visualized using diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aldehyde with the molecular formula C₅H₉BrO.[1] The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-position) makes it a reactive and versatile intermediate in organic synthesis. The chiral center at the α-carbon means that this compound can exist as two enantiomers: (R)-2-bromopentanal and (S)-2-bromopentanal.[2]

Molecular and Spectroscopic Data

Table 1: Computed and Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35066-19-4 | PubChem[1] |

| Canonical SMILES | CCCC(C=O)Br | PubChem[1] |

| InChI Key | DOGFOANXOUKFEC-UHFFFAOYSA-N | PubChem[1] |

| Predicted ¹H NMR | Aldehyde proton (CHO) ~9.5 ppm (doublet); α-proton (CHBr) ~4.2-4.5 ppm (multiplet); Other alkyl protons ~0.9-2.0 ppm | Inferred |

| Predicted ¹³C NMR | Carbonyl carbon (C=O) ~190-200 ppm; α-carbon (C-Br) ~50-60 ppm; Other alkyl carbons ~10-40 ppm | Inferred[3] |

| Predicted IR Spectroscopy | C=O stretch: 1720-1740 cm⁻¹ (strong); C-Br stretch: 500-600 cm⁻¹ | Inferred[3] |

Note: Predicted NMR and IR data are based on typical values for α-bromo aldehydes and should be considered estimates.

Synthesis of this compound

The direct synthesis of this compound is not well-documented in the literature. However, the synthesis of α-bromo aldehydes is a common transformation in organic chemistry.[4] A general and effective method is the α-bromination of the parent aldehyde, pentanal, under acidic conditions. This reaction proceeds through an enol intermediate.[5]

General Experimental Protocol: Acid-Catalyzed α-Bromination of an Aldehyde

This protocol describes a general method for the α-bromination of an aldehyde, which can be adapted for the synthesis of this compound from pentanal.

Materials:

-

Pentanal

-

Bromine (Br₂)

-

Acetic acid (or other suitable acidic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the starting aldehyde (e.g., pentanal) in a suitable acidic solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred aldehyde solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield the crude α-bromo aldehyde, which can be purified by distillation or column chromatography.

Caution: Bromine is highly corrosive and toxic. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Workflow Diagram

Caption: A general workflow for the synthesis of this compound via α-bromination of pentanal.

Reactivity of this compound

The reactivity of this compound is characterized by the presence of two electrophilic centers: the carbonyl carbon of the aldehyde and the α-carbon bearing the bromine atom. This dual reactivity allows for a variety of chemical transformations.

Reactions at the Aldehyde Group

The aldehyde functional group is susceptible to nucleophilic attack and can undergo reactions such as oxidation, reduction, and carbon-carbon bond formation (e.g., Wittig reaction, Grignard reaction).

Reactions at the α-Carbon

The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups at this position.

Combined Reactivity and Cyclization

The proximity of the two reactive centers can be exploited in intramolecular reactions to form cyclic compounds.

General Reactivity Diagram

Caption: Key reaction pathways available for this compound.

Experimental Protocols for Key Reactions

The following are representative methodologies for reactions that α-bromo aldehydes are expected to undergo. These protocols should be adapted and optimized for specific substrates and desired outcomes.

Protocol: Nucleophilic Substitution at the α-Carbon (Sₙ2 Reaction)

This protocol outlines a general procedure for the reaction of an α-bromo aldehyde with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the α-bromo aldehyde in an aprotic polar solvent.

-

Add the nucleophile to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Protocol: Reduction of the Aldehyde Group

This protocol describes the reduction of the aldehyde functionality to a primary alcohol.

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (or ethanol)

-

1 M Hydrochloric acid

-

Ethyl acetate (B1210297) (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the α-bromo aldehyde in methanol or ethanol (B145695) and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir for a specified time at low temperature, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic extraction solvent.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the alcohol product.

-

Purify as needed by column chromatography.

Conclusion

This compound is a potentially valuable, yet under-characterized, synthetic intermediate. Its dual reactive sites—the aldehyde and the α-bromo position—offer a platform for a wide range of chemical transformations, making it a useful building block for the synthesis of more complex molecules. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on computed data and the well-established chemistry of α-bromo aldehydes. The provided general synthetic and reaction protocols serve as a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its synthetic potential.

References

- 1. This compound | C5H9BrO | CID 13060128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-bromopentanal | C5H9BrO | CID 88276063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2-Bromopentanal: A Technical Guide for Researchers

Introduction

2-Bromopentanal, an α-bromoaldehyde, is a valuable bifunctional molecule and a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fine chemical industries. The presence of both a reactive bromine atom and an aldehyde group allows for diverse subsequent chemical transformations, making it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic methodologies for this compound, focusing on detailed experimental protocols, comparative quantitative data, and logical workflows to aid researchers in its preparation.

The primary challenge in the synthesis of α-bromoaldehydes is controlling the selectivity of the bromination reaction and minimizing side reactions, such as polymerization of the starting aldehyde, which can be catalyzed by the hydrobromic acid generated in situ.[1][2] This guide will explore two principal strategies to mitigate these challenges: the direct bromination of pentanal and the bromination of a protected form, specifically pentanal dimethyl acetal (B89532), followed by deprotection.

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the electrophilic substitution of the α-hydrogen of pentanal with bromine. However, the approach to achieving this transformation can be varied to optimize yield and purity.

Method 1: Direct Bromination of Pentanal

Direct bromination of aldehydes can be a straightforward approach, but it is often hampered by low selectivity and the formation of polymeric byproducts.[2] Careful control of reaction conditions is crucial for success.

Method 2: Bromination of Pentanal Dimethyl Acetal

To circumvent the issues associated with direct bromination of the free aldehyde, a common strategy involves the protection of the aldehyde group as an acetal. The acetal is more stable under the bromination conditions, and the subsequent hydrolysis of the α-bromo acetal yields the desired this compound. This method generally offers higher selectivity.[1][3]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported for other aliphatic aldehydes.[1] These values provide a basis for comparison between the two primary synthetic routes.

| Method | Key Reagents | Solvent | Typical Selectivity (%) | Typical Yield (%) | Reference |

| Direct Bromination | Pentanal, Liquid Bromine | - | Lower | Variable | [2] |

| Bromination of Acetal | Pentanal Dimethyl Acetal, Liquid Bromine | Dichloromethane | 98 (at 40% conversion) | High | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are adapted from established procedures for similar α-bromoaldehydes.[1][3]

Protocol 1: Synthesis of this compound via Bromination of Pentanal Dimethyl Acetal

This protocol is divided into two stages: the formation of pentanal dimethyl acetal and its subsequent bromination and hydrolysis.

Stage 1: Synthesis of Pentanal Dimethyl Acetal

-

Materials:

-

Pentanal

-

Anhydrous Calcium Chloride or an acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium Carbonate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentanal (1.0 eq) and an excess of methanol (3.0 eq).

-

Add a catalytic amount of an acid catalyst or a stoichiometric amount of a dehydrating agent like anhydrous calcium chloride.

-

Stir the mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, neutralize the catalyst with a base (e.g., sodium carbonate).

-

Filter the mixture and remove the excess methanol by distillation.

-

Purify the crude pentanal dimethyl acetal by fractional distillation.

-

Stage 2: Bromination of Pentanal Dimethyl Acetal and Hydrolysis

-

Materials:

-

Pentanal Dimethyl Acetal

-

Liquid Bromine

-

Dichloromethane (or other inert solvent)

-

50% Citric Acid solution

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve pentanal dimethyl acetal (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add liquid bromine (1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The disappearance of the bromine color indicates the reaction is proceeding.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any unreacted bromine and HBr.

-

Separate the organic layer and wash it with water.

-

For hydrolysis of the acetal, the crude α-bromoacetal can be treated with a 50% citric acid solution with gentle heating.[3]

-

Extract the this compound into a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Logical Synthesis Workflow

The following diagram illustrates the decision-making process and experimental workflow for the synthesis of this compound.

Caption: Workflow for this compound Synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment, especially when handling bromine and strong acids. The provided protocols may require optimization based on laboratory conditions and the desired scale of the reaction.

References

In-depth Technical Guide: 2-Bromopentanal

CAS Number: 35066-19-4

This technical guide provides a comprehensive overview of 2-Bromopentanal, a halogenated aldehyde of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, and available synthesis and safety information.

Chemical Identity and Physicochemical Properties

This compound, also known as α-bromovaleraldehyde, is a chiral aldehyde with the molecular formula C₅H₉BrO.[1][2] Its chemical structure features a bromine atom at the alpha-position to the carbonyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 35066-19-4[1][2] |

| Molecular Formula | C₅H₉BrO[1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | a-bromovaleraldehyde, CTK1B7248, DTXSID90516746[1] |

| Canonical SMILES | CCCC(C=O)Br[1] |

| InChI | InChI=1S/C5H9BrO/c1-2-3-5(6)4-7/h4-5H,2-3H2,1H3[1] |

| InChIKey | DOGFOANXOUKFEC-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 165.03 g/mol [1] |

| Exact Mass | 163.98368 Da[2] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Heavy Atom Count | 7[1] |

| Rotatable Bond Count | 3[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Complexity | 54[1] |

| XLogP3-AA | 1.8 |

Synthesis of this compound

A potential synthetic pathway for this compound could involve the direct bromination of pentanal. This reaction is typically carried out in the presence of an acid catalyst.

Caption: A potential synthetic route to this compound.

Spectroscopic Data

Specific spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectra for this compound, are not available in the provided search results. For a compound with this structure, the following characteristic signals would be expected:

-

¹H NMR: A downfield signal for the aldehydic proton (CHO), and a signal for the proton on the carbon bearing the bromine atom (CHBr).

-

¹³C NMR: A signal for the carbonyl carbon, and a signal for the carbon bonded to the bromine atom.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde.

Reactivity and Applications

α-Bromo aldehydes are versatile intermediates in organic synthesis. They can undergo a variety of reactions, including nucleophilic substitution at the α-carbon and reactions involving the aldehyde functional group. These compounds are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Caption: General reactivity of this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available in the search results. As with any α-halogenated carbonyl compound, this compound should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. These compounds are often lachrymatory and can be irritating to the skin, eyes, and respiratory system.

Precursor and Product Information

According to available data, pentanal and 1,2-epoxy-1-methoxy-pentane are listed as potential precursors for the synthesis of this compound. 2-Propyl-3-phenyl-oxirane-2-carbaldehyde and 2-hydroxy-3-nonenal are listed as potential products derived from this compound.

Disclaimer: The information provided in this technical guide is based on publicly available data and is intended for informational purposes only. It is not a substitute for a comprehensive safety assessment or experimental validation. Researchers should consult relevant safety data sheets and peer-reviewed literature before handling or using this compound.

References

An In-depth Technical Guide on 2-Bromopentanal

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the molecular characteristics of chemical compounds is paramount. This guide provides a detailed overview of the molecular structure and weight of 2-Bromopentanal, a halogenated aldehyde with potential applications in organic synthesis and pharmaceutical research.

Molecular and Atomic Weight Data

The elemental composition and corresponding weights that constitute the this compound molecule are summarized below. This data is fundamental for stoichiometric calculations, reaction kinetics, and the analytical characterization of the compound.

| Property | Value |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol [1][2] |

| Atomic Composition | |

| Carbon (C) | 5 atoms |

| Hydrogen (H) | 9 atoms |

| Bromine (Br) | 1 atom |

| Oxygen (O) | 1 atom |

Molecular Structure

The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical reactivity and interactions. The following diagram illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

This technical guide provides foundational data on this compound, which is essential for any experimental or theoretical work involving this compound. The provided molecular weight and structural information are critical for accurate measurements and for predicting the molecule's behavior in chemical reactions.

References

Spectroscopic Data of 2-Bromopentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromopentanal. Due to a lack of readily available experimental spectra for this specific compound, this document presents predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own analyses. This guide is intended to serve as a valuable resource for the characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of aldehyde and bromo functional groups on a pentane (B18724) backbone.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-1 (-CHO) | 9.5 - 9.7 | Doublet (d) | 1H | ~3.0 |

| H-2 (-CHBr) | 4.2 - 4.4 | Doublet of Triplets (dt) | 1H | ~3.0, ~7.0 |

| H-3 (-CH₂) | 1.8 - 2.0 | Multiplet (m) | 2H | - |

| H-4 (-CH₂) | 1.4 - 1.6 | Sextet | 2H | ~7.5 |

| H-5 (-CH₃) | 0.9 - 1.1 | Triplet (t) | 3H | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CHO) | 198 - 202 |

| C-2 (-CHBr) | 55 - 60 |

| C-3 (-CH₂) | 33 - 38 |

| C-4 (-CH₂) | 18 - 23 |

| C-5 (-CH₃) | 12 - 15 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960, ~2870, ~2720 | Strong, Strong, Medium | C-H stretch (alkane and aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (methylene and methyl) |

| ~1380 | Medium | C-H bend (methyl) |

| 650 - 550 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Relative Intensity | Assignment |

| 166/164 | Moderate | [M]⁺ and [M+2]⁺ (presence of ⁸¹Br and ⁷⁹Br isotopes) |

| 137/135 | High | [M-CHO]⁺ |

| 85 | High | [M-Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 29 | High | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory procedures and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-15 mg of this compound and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to serve as a chemical shift reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, cap it, and place it in the NMR spectrometer.

Data Acquisition:

-

¹H NMR:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard one-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Scans: 8-16 co-added scans to improve signal-to-noise.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: ~240 ppm.

-

Scans: A higher number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the signals to determine the relative proton counts. For ¹³C NMR, identify the chemical shift of each carbon peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound onto one polished salt plate (e.g., KBr or NaCl).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

-

Background: Record a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the analyte from any impurities.

Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 10 to 250.

-

Data Processing: The instrument's software will generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

1H NMR spectrum analysis of 2-Bromopentanal

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Bromopentanal

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule. Furthermore, a standardized experimental protocol for sample preparation and data acquisition is provided. Visual diagrams generated using Graphviz are included to illustrate the molecular structure, proton coupling relationships, and the experimental workflow, facilitating a deeper understanding of the structural elucidation process.

Predicted ¹H NMR Spectral Data

The structure of this compound (CH₃CH₂CH₂CH(Br)CHO) contains five chemically non-equivalent sets of protons. The presence of two strong electron-withdrawing groups—the aldehyde and the bromine atom—at one end of the molecule creates a distinct chemical environment for each proton along the alkyl chain. The predicted ¹H NMR spectral parameters are summarized in the table below.

| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde CH | H-1 | 9.5 - 9.8 | 1H | Doublet (d) | ~2-3 |

| CHBr | H-2 | 4.2 - 4.4 | 1H | Doublet of Triplets (dt) or Multiplet (m) | J₁﹐₂ ≈ 2-3, J₂﹐₃ ≈ 7 |

| CH₂CHBr | H-3 | 1.9 - 2.2 | 2H | Multiplet (m) | J₂﹐₃ ≈ 7, J₃﹐₄ ≈ 7 |

| CH₂CH₃ | H-4 | 1.4 - 1.7 | 2H | Sextet or Multiplet (m) | J₃﹐₄ ≈ 7, J₄﹐₅ ≈ 7 |

| CH₃ | H-5 | 0.9 - 1.0 | 3H | Triplet (t) | ~7 |

Analysis of Predicted Spectral Features

A detailed interpretation of each signal provides insight into the molecular structure:

-

H-1 (Aldehyde Proton, ~9.5-9.8 ppm): This proton is the most deshielded due to the strong anisotropic and electron-withdrawing effects of the carbonyl group, placing its signal significantly downfield.[1][2][3] It is coupled only to the H-2 proton, resulting in a doublet with a small coupling constant.[4]

-

H-2 (Methine Proton, ~4.2-4.4 ppm): This proton is attached to the carbon bearing the bromine atom and is alpha to the carbonyl group. Both electronegative substituents deshield this proton, shifting it downfield. It is coupled to the aldehyde proton (H-1) and the two methylene (B1212753) protons at the C-3 position (H-3). This will likely result in a complex multiplet, potentially a doublet of triplets.

-

H-3 (Methylene Protons, ~1.9-2.2 ppm): These protons are adjacent to the stereocenter at C-2, making them diastereotopic. They are coupled to both H-2 and H-4, leading to a complex multiplet. Their chemical shift is influenced by the proximity to the electron-withdrawing bromine atom.

-

H-4 (Methylene Protons, ~1.4-1.7 ppm): These protons are further removed from the deshielding functional groups. They are coupled to the protons on C-3 and C-5, which will split the signal into a multiplet, likely a sextet (n+1 rule, where n=5).[5]

-

H-5 (Methyl Protons, ~0.9-1.0 ppm): This terminal methyl group is the most shielded set of protons, appearing furthest upfield. It is coupled to the two adjacent H-4 protons, resulting in a clean triplet, characteristic of an ethyl group fragment.[5][6]

Visualization of Structure and Logic

Visual diagrams are essential for understanding the relationships between molecular structure and NMR data.

Experimental Protocol

The following section outlines a standard methodology for acquiring a high-resolution ¹H NMR spectrum.

A. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[7][8] For ¹H NMR, this quantity is generally sufficient for analysis on a modern spectrometer (e.g., 400 MHz or higher).[7]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[9][10] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7][8][9]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides the reference signal at 0.00 ppm.

-

Transfer and Filtration: Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[7][11] The final sample depth in the tube should be around 4-5 cm.[7][9]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[9]

B. Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking: The instrument locks onto the deuterium signal from the solvent to stabilize the magnetic field during the experiment.[9][11]

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[9]

-

Acquisition: A standard one-pulse ¹H experiment is run. Key parameters include setting the appropriate spectral width, number of scans, and relaxation delay.

C. Data Processing

-

Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode and baseline-corrected to produce a flat spectrum.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration and Analysis: The relative area of each signal is determined by integration. The chemical shift, multiplicity, and coupling constants for each peak are then measured and analyzed to confirm the molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each providing specific information about its local electronic environment and proximity to neighboring protons. The downfield signals of the aldehyde and methine protons are characteristic features, while the upfield triplet confirms the terminal ethyl fragment. A thorough analysis of the chemical shifts, integration values, and coupling patterns, as detailed in this guide, allows for the unambiguous structural elucidation of the molecule. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data for this and similar compounds.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ch 13 - Coupling [chem.ucalgary.ca]

- 6. youtube.com [youtube.com]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide to the 13C NMR Spectral Data of 2-Bromopentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromopentanal. It includes predicted spectral data, detailed experimental protocols for its synthesis, and the methodology for acquiring 13C NMR spectra. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug development, offering critical data for the characterization of this halogenated aldehyde.

Predicted 13C NMR Spectral Data

Due to the limited availability of experimental 13C NMR data for this compound in public databases, the following chemical shifts have been predicted using computational methods. These predictions are based on established algorithms that analyze the chemical environment of each carbon atom.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CHO) | 194.5 |

| C2 (CHBr) | 55.0 |

| C3 (CH2) | 34.0 |

| C4 (CH2) | 20.0 |

| C5 (CH3) | 13.5 |

Disclaimer: These are predicted values and may differ from experimental results. Verification through experimental analysis is recommended.

Experimental Protocols

A plausible synthetic route to this compound is the alpha-bromination of pentanal. The following protocol is based on general procedures for the acid-catalyzed bromination of aldehydes.[1][2][3]

Synthesis of this compound via Alpha-Bromination of Pentanal

Materials:

-

Pentanal

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentanal (1.0 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution of pentanal. The addition should be done dropwise to control the reaction temperature and prevent the formation of di-brominated byproducts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining bromine.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

13C NMR Spectroscopic Analysis

Sample Preparation:

Approximately 50-100 mg of purified this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

Data Acquisition:

A proton-decoupled 13C NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Typical acquisition parameters are as follows:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. The processing steps include Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm or the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for NMR assignment.

Caption: Structure of this compound with Carbon Numbering

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromopentanal

This guide provides a detailed analysis of the expected fragmentation patterns of this compound when subjected to electron ionization (EI) mass spectrometry. Understanding these pathways is critical for structural elucidation, impurity profiling, and metabolic studies in the fields of chemical research and pharmaceutical development. The fragmentation behavior is predicted based on established principles for halogenated compounds, aldehydes, and similar aliphatic structures.

Molecular Ion Formation

Upon entering the mass spectrometer, this compound (Molecular Formula: C₅H₉BrO, Monoisotopic Mass: 163.98368 Da) is bombarded with high-energy electrons.[1] This process, known as electron ionization (EI), ejects an electron from the molecule to form a positively charged radical ion, the molecular ion ([M]•⁺).[2][3]

A key characteristic of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] Consequently, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity, two mass units apart (m/z 164 and 166). This distinctive "M" and "M+2" pattern is a clear indicator of a molecule containing a single bromine atom.[5]

Primary Fragmentation Pathways

The molecular ion of this compound is energetically unstable and undergoes fragmentation to form more stable ions. The principal fragmentation mechanisms are predicted to be alpha-cleavage, direct cleavage of the carbon-bromine bond, and the McLafferty rearrangement.

Alpha-Cleavage

Alpha-cleavage is the breaking of a bond adjacent to a functional group.[6] For this compound, this can occur at two key locations: adjacent to the aldehyde carbonyl group and adjacent to the carbon-bromine bond.

-

Cleavage Adjacent to the Carbonyl Group: This involves the loss of a hydrogen radical (H•) or the formyl radical (•CHO).

-

Cleavage Adjacent to the Carbon-Bromine Bond: This is a common pathway for alkyl halides.[9] The cleavage of the C2-C3 bond results in a resonance-stabilized ion where the charge is shared between the carbon and the bromine atom. This would lead to the loss of a propyl radical (•C₃H₇), forming an ion at m/z 121/123.

Carbon-Bromine Bond Cleavage

The direct cleavage of the C-Br bond is a highly favorable fragmentation pathway for alkyl halides.[9] This results in the loss of a neutral bromine radical (Br•), producing a pentanal cation at m/z 85. This peak is expected to be significant due to the formation of a stable carbocation.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for aldehydes and ketones that possess a hydrogen atom on the gamma-carbon.[10] In this compound, a hydrogen atom from the gamma-carbon (C4) is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the bond between the alpha- and beta-carbons (C2-C3). This rearrangement results in the expulsion of a neutral ethene molecule and the formation of a radical cation of 2-bromoacetaldehyde enol at m/z 122/124.

The proposed fragmentation pathways are visualized in the diagram below.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions expected in the electron ionization mass spectrum of this compound. The m/z values account for both the ⁷⁹Br and ⁸¹Br isotopes.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Lost Fragment | Fragmentation Pathway |

| 164 / 166 | [C₅H₉BrO]•⁺ | e⁻ | Molecular Ion [M]•⁺ |

| 163 / 165 | [C₅H₈BrO]⁺ | •H | Alpha-cleavage at C1-H |

| 135 / 137 | [C₄H₈Br]⁺ | •CHO | Alpha-cleavage at C1-C2 |

| 122 / 124 | [C₂H₄BrO]•⁺ | C₃H₆ | McLafferty Rearrangement |

| 121 / 123 | [C₂H₂BrO]⁺ | •C₃H₇ | Alpha-cleavage at C2-C3 |

| 85 | [C₅H₉O]⁺ | •Br | C-Br Bond Cleavage |

| 43 | [C₃H₇]⁺ | C₂H₂BrO | Alkyl chain cleavage |

Experimental Protocol: GC-MS Analysis

A standard protocol for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds.[11]

Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

-

Transfer 1 mL of the final working solution into a 2 mL autosampler vial.

Gas Chromatography (GC) Conditions

-

Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[12]

-

Oven Program:

-

Initial temperature of 50°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

The logical workflow for this experimental setup is illustrated below.

References

- 1. This compound | C5H9BrO | CID 13060128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. rroij.com [rroij.com]

- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Bromopentanal

Abstract: This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Bromopentanal. Due to the absence of published experimental spectra for this specific compound, this document presents a predicted IR spectrum based on the analysis of its constituent functional groups. This guide details the anticipated characteristic vibrational frequencies, a plausible synthetic route, and a generalized experimental protocol for acquiring the IR spectrum of a liquid sample. The content is intended for researchers, scientists, and professionals in the fields of chemistry and drug development to aid in the characterization and analysis of this and similar molecules.

Introduction

This compound is an alpha-halogenated aldehyde with the chemical formula C₅H₉BrO. The presence of both an aldehyde and an alkyl bromide functional group results in a characteristic infrared spectrum that can be used for its identification and characterization. Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The specific frequencies at which a molecule absorbs radiation are unique to its structure and the types of chemical bonds present. This guide will explore the predicted IR absorption bands for this compound, providing a foundational understanding for researchers working with this compound.

Predicted Infrared Spectroscopy Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are based on the known absorption ranges for aldehydes and alkyl bromides.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2960-2850 | Strong | C-H Stretch (Alkyl) |

| 2850-2820 | Medium, Sharp | C-H Stretch (Aldehyde) |

| 2750-2720 | Medium, Sharp | C-H Stretch (Aldehyde, Fermi Resonance) |

| 1740-1720 | Strong, Sharp | C=O Stretch (Aldehyde) |

| 1470-1450 | Medium | C-H Bend (CH₂) |

| 1385-1375 | Medium | C-H Bend (CH₃) |

| 690-515 | Medium to Strong | C-Br Stretch |

Interpretation of the Predicted Spectrum

The predicted IR spectrum of this compound is dominated by features arising from its aldehyde and alkyl bromide functionalities.

-

C-H Stretching (Alkyl): Strong absorptions in the 2960-2850 cm⁻¹ region are expected due to the stretching vibrations of the C-H bonds in the propyl chain.

-

C-H Stretching (Aldehyde): Two characteristic, medium, and sharp peaks are anticipated for the aldehyde C-H stretch.[1][2][3] One peak is expected around 2850-2820 cm⁻¹ and another, often a Fermi resonance overtone, around 2750-2720 cm⁻¹.[1][2][3] The presence of both of these peaks is a strong indicator of an aldehyde.[1][2][3]

-

C=O Stretching (Aldehyde): A very strong and sharp absorption band is predicted in the 1740-1720 cm⁻¹ range, which is characteristic of the carbonyl (C=O) group in a saturated aliphatic aldehyde.[3][4][5]

-

C-H Bending: Medium intensity peaks corresponding to the bending vibrations of the CH₂ and CH₃ groups are expected in the 1470-1375 cm⁻¹ region.

-

C-Br Stretching: A medium to strong absorption band in the fingerprint region, between 690 cm⁻¹ and 515 cm⁻¹, is characteristic of the C-Br stretching vibration.[6][7]

Synthesis of this compound

A plausible synthetic route for this compound is the alpha-bromination of pentanal. This reaction can be achieved by treating pentanal with a brominating agent, such as bromine (Br₂), in an acidic medium. The acid catalyzes the enolization of the aldehyde, which then acts as a nucleophile to attack the bromine.

Reaction Scheme:

CH₃(CH₂)₃CHO + Br₂ --(H⁺ catalyst)--> CH₃(CH₂)₂CH(Br)CHO + HBr

A continuous flow protocol has been shown to be effective for the α-bromination of aldehydes with bromine, offering improved reaction efficiency and selectivity.[8]

Experimental Protocol for Infrared Spectroscopy

The following is a general procedure for obtaining the infrared spectrum of a neat liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer, with either a liquid cell or an Attenuated Total Reflectance (ATR) accessory.

Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Liquid Transmission Cell with IR-transparent windows (e.g., NaCl, KBr) or an ATR accessory with a suitable crystal (e.g., diamond, ZnSe)

-

Pasteur pipette or syringe

-

Solvent for cleaning (e.g., isopropanol (B130326), acetone)

-

Lens tissue

Procedure using a Liquid Transmission Cell

-

Cell Preparation: Ensure the liquid cell windows are clean and dry. Handle the salt plates by their edges to avoid transferring moisture from your fingers.

-

Background Spectrum: Acquire a background spectrum of the empty, clean cell. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the cell windows.

-

Sample Loading: Using a Pasteur pipette, place a drop of this compound on one of the salt plates. Place the second plate on top to create a thin liquid film. Secure the plates in the demountable cell holder.

-

Sample Spectrum Acquisition: Place the loaded cell into the spectrometer's sample compartment and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the cell and clean the salt plates thoroughly with a suitable solvent and dry them completely before storing them in a desiccator.

Procedure using an ATR Accessory

-

ATR Crystal Preparation: Clean the surface of the ATR crystal with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. For a neat liquid, a single scan may be sufficient, but multiple scans can be averaged for better quality.

-

Data Processing: The software will generate the final spectrum after background correction.

-

Cleaning: Clean the ATR crystal surface thoroughly with a solvent-dampened tissue to remove all traces of the sample.

Visualizations

The following diagrams illustrate the molecular structure and key vibrational modes of this compound, as well as a typical workflow for an IR spectroscopy experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. tutorchase.com [tutorchase.com]

- 4. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability and Storage of 2-Bromopentanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability and degradation data for 2-Bromopentanal is not extensively available in peer-reviewed literature. The following guide is based on the known chemical properties of α-bromoaldehydes, general principles of aldehyde and haloalkane stability, and data from structurally related compounds. All recommendations should be verified through in-house stability studies.

Executive Summary

This compound is a reactive bifunctional molecule containing both an aldehyde and a secondary alkyl bromide. This combination of functional groups makes it susceptible to several degradation pathways, primarily oxidation, hydrolysis, polymerization, and elimination. Consequently, strict storage and handling protocols are necessary to ensure its purity and stability. This guide provides an in-depth overview of the potential stability issues, recommended storage conditions, and detailed experimental protocols for assessing the stability of this compound.

Chemical and Physical Properties

While specific, experimentally determined data for this compound is limited, its basic properties can be computed or inferred from its structure.

| Property | Value (Computed/Inferred) | Source |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 35066-19-4 | [1] |

Stability Profile and Degradation Pathways

The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, which is a good leaving group. The primary degradation pathways are outlined below.

Oxidation

The aldehyde functional group is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen. This reaction, which can be initiated by light, heat, or metal catalysts, leads to the formation of 2-bromopentanoic acid.

Hydrolysis

The carbon-bromine bond is prone to nucleophilic attack by water, resulting in hydrolysis to form 2-hydroxypentanal (B15218254) and hydrobromic acid. The generation of acid can, in turn, catalyze other degradation reactions.

Polymerization

Aldehydes, including this compound, can undergo self-condensation or polymerization, especially under acidic or basic conditions. This can lead to the formation of trimers or higher-order polymers, which may present as a viscous liquid or a solid precipitate.[2]

Elimination

Under basic conditions, or upon heating, this compound can undergo dehydrobromination to form pent-2-enal.

Potential Degradation Pathways for this compound

Caption: Major degradation pathways of this compound.

Recommended Storage and Handling Conditions

To mitigate the degradation of this compound, the following storage and handling conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[3] | Reduces the rate of all degradation reactions. Avoid freezing unless the compound's freezing point is known and it is stable to freeze-thaw cycles. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the aldehyde group. |

| Light | Protect from light by using amber glass vials or storing in the dark.[4] | Prevents light-catalyzed degradation. |

| Container | Use tightly sealed glass containers with PTFE-lined caps.[4] | Prevents exposure to air and moisture. Glass is chemically inert. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, acids, and reactive metals.[5] | Avoids potentially hazardous reactions and catalyzed degradation. |

| Handling | Handle in a well-ventilated area, such as a fume hood. Use non-sparking tools. Ground and bond containers when transferring material.[6] | Minimizes exposure and reduces the risk of ignition. |

| Dilution | For long-term storage, consider diluting to 10% in a primary alcohol like ethanol. | Forms a more stable hemi-acetal in solution, which can reduce the rate of oxidation and polymerization.[2] |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve both qualitative and quantitative methods to identify and quantify the parent compound and its potential degradation products.

Qualitative Assessment of Aldehyde Presence

These tests can be used for rapid confirmation of the aldehyde functional group.

5.1.1 Tollen's Test (Silver Mirror Test)

-

Principle: Aldehydes are oxidized by Tollen's reagent, which contains the diamminesilver(I) complex. This results in the reduction of silver ions to elemental silver, forming a characteristic silver mirror on the inside of the test tube.[7]

-

Procedure:

-

Prepare Tollen's reagent fresh: To 1 mL of silver nitrate (B79036) solution in a clean test tube, add a drop of dilute sodium hydroxide (B78521) solution to form a brown precipitate of silver oxide.[8]

-

Add dilute ammonia (B1221849) solution dropwise, shaking until the precipitate just dissolves.[8]

-

Add a few drops of the this compound sample to the freshly prepared Tollen's reagent.

-

Warm the mixture in a water bath (around 60°C) for 5-10 minutes.[7]

-

Positive Result: Formation of a silver mirror or a black precipitate.[8]

-

5.1.2 Fehling's Test

-

Principle: Aliphatic aldehydes reduce the copper(II) ions in the blue Fehling's solution to copper(I) oxide, which is a brick-red precipitate.[9]

-

Procedure:

Quantitative Stability-Indicating Methods

Quantitative methods are essential for determining the rate of degradation and identifying specific degradation products. A typical workflow involves subjecting the sample to stress conditions (e.g., elevated temperature, light, humidity) and analyzing it at various time points.

5.2.1 High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a powerful technique for separating and quantifying components in a mixture. For aldehydes, which may lack a strong UV chromophore, derivatization is often employed to enhance detection.[10] 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form stable hydrazones that can be readily detected by UV-Vis.[10][11]

-

Sample Preparation and Derivatization Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile).

-

Prepare a solution of DNPH in an acidic medium (e.g., hydrochloric acid in acetonitrile).

-

Mix a known volume of the sample solution with the DNPH reagent.

-

Allow the reaction to proceed to completion (this may require gentle heating).

-

Dilute the resulting solution to a known volume with the mobile phase.

-

-

HPLC Conditions (General Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detector: UV-Vis detector set to the wavelength of maximum absorbance for the DNPH derivative (typically around 360-370 nm).[11]

-

Quantification: Use a calibration curve prepared from a reference standard of the this compound-DNPH derivative.

-

5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. It separates components based on their boiling points and partitioning between a stationary and mobile phase, and the mass spectrometer provides structural information for identification.[12]

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

An internal standard should be used for accurate quantification.

-

-

GC-MS Conditions (General Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient to separate the parent compound from potential degradation products.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

-

Analysis: Monitor the total ion chromatogram and extract ion chromatograms for the molecular ions and characteristic fragments of this compound and its expected degradation products.

-

General Workflow for a Quantitative Stability Study

Caption: Workflow for a stability study of this compound.

Conclusion

This compound is an inherently reactive molecule that requires careful handling and storage to maintain its integrity. The primary stability concerns are oxidation, hydrolysis, polymerization, and elimination. Adherence to the recommended storage conditions, including low temperature, inert atmosphere, and protection from light, is crucial. For developmental purposes, a comprehensive stability testing program utilizing methods such as HPLC and GC-MS is essential to understand the degradation profile and establish appropriate shelf-life and retest periods.

References

- 1. This compound | C5H9BrO | CID 13060128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 3. wcu.edu [wcu.edu]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. studymind.co.uk [studymind.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Safety and Handling of 2-Bromopentanal

Introduction

2-Bromopentanal, also known as α-bromovaleraldehyde, is a halogenated aldehyde.[1] The presence of both an aldehyde functional group and a bromine atom at the alpha position suggests high reactivity and potential toxicity. Aldehydes as a class are known for their toxic effects, and halogenation can further modify a compound's chemical and toxicological properties.[2][3] This guide provides a detailed overview of the presumed safety and handling precautions for this compound, based on available data for related compounds and general principles of chemical safety for reactive aldehydes.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes its computed properties from PubChem.

| Property | Value | Source |

| Molecular Formula | C5H9BrO | PubChem[1][4] |

| Molecular Weight | 165.03 g/mol | PubChem[1][4] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35066-19-4 | PubChem[1] |

| Synonyms | a-bromovaleraldehyde | PubChem[1] |

Hazard Identification and Classification

While specific GHS classification for this compound is not available, based on the known hazards of other short-chain aldehydes and halogenated compounds, it is prudent to assume it is a hazardous substance. The following table provides a potential hazard classification.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) |

Note: This classification is presumptive and based on the hazards of similar chemicals.

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. However, aldehydes are generally reactive electrophiles that can be toxic. Their toxicity is often mediated by their ability to form adducts with biological nucleophiles like proteins and DNA.[2][6] Short-chain aldehydes can be irritants and sensitizers.

Due to the lack of specific data for this compound, no experimental protocols for toxicological studies can be provided.

Safe Handling and Storage

Given the anticipated reactivity of this compound, stringent safety measures should be implemented during its handling and storage.

A multi-layered approach to PPE is critical to mitigate risks.

| Protection Type | Recommended Equipment | Rationale |

| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[7] |

| Hand Protection | Butyl rubber or nitrile gloves (double-gloving recommended). | Provides protection against aldehydes and halogenated hydrocarbons.[7] |

| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | Minimizes skin contact and protects from splashes. |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator. | Essential for preventing inhalation of harmful and potentially sensitizing vapors.[7] |

-

Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or polymerization.

-

Store separately from incompatible materials such as strong oxidizing agents, strong bases, acids, and amines.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Accidental Release and Disposal

-

Spill: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a reactive aldehyde like this compound.

References

- 1. This compound | C5H9BrO | CID 13060128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S)-2-bromopentanal | C5H9BrO | CID 88276063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. 2,3-DIBROMOHEXANAL Safety Data Sheets(SDS) lookchem [lookchem.com]

Physical properties of alpha-bromo aldehydes

An In-depth Technical Guide to the Physical Properties of Alpha-Bromo Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromo aldehydes are a class of bifunctional organic compounds that serve as highly valuable intermediates in synthetic chemistry and drug development. Their utility stems from two reactive sites: the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine atom, which is susceptible to nucleophilic substitution. A thorough understanding of their physical properties is critical for their synthesis, handling, purification, and subsequent use in complex molecular construction. This guide provides a detailed overview of the core physical properties of alpha-bromo aldehydes, including quantitative data on boiling points, melting points, and density. It further explores their characteristic spectroscopic signatures in IR, NMR, and mass spectrometry. Standardized experimental protocols for their synthesis and characterization are detailed, and key concepts are illustrated through logical and workflow diagrams to support researchers in their practical applications.

General Physical Characteristics

Alpha-bromo aldehydes are typically colorless to pale-yellow liquids or low-melting solids at room temperature.[1] They often possess a sharp, pungent odor characteristic of aldehydes. The presence of both the highly polar carbonyl group (C=O) and the electronegative bromine atom makes these molecules significantly polar. This polarity governs their physical properties.

-

Boiling Points: The boiling points of alpha-bromo aldehydes are considerably higher than those of the parent alkanes with similar molecular weights. This is due to two primary factors: strong permanent dipole-dipole interactions arising from the polar C=O and C-Br bonds, and increased van der Waals forces from the larger, more polarizable bromine atom. Boiling points show a predictable increase with the length of the carbon chain.[2]

-

Solubility: Lower molecular weight alpha-bromo aldehydes exhibit some solubility in water due to the potential for hydrogen bonding between the carbonyl oxygen and water molecules. However, solubility decreases rapidly as the hydrophobic carbon chain lengthens.[3] They are generally soluble in a wide range of organic solvents.

-

Density: Due to the high atomic mass of bromine, alpha-bromo aldehydes are denser than water.[2][4] For example, 2-bromopropanal (B25509) has a density of approximately 1.59 g/cm³.[5]

Tabulated Physical Properties

The following table summarizes key physical constants for several representative alpha-bromo aldehydes. Data for these reactive compounds can be sparse and subject to variation based on purity.

| Compound Name | CAS Number | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Bromoacetaldehyde (B98955) | 17157-48-1 | C₂H₃BrO | 122.95 | 93.7[6] | 136-138 (disputed)[7] | 1.706[6] |

| 2-Bromopropanal | 19967-57-8 | C₃H₅BrO | 136.97 | 108.2 - 110[5][8] | 48 - 55[5][8][9] | 1.54 - 1.59[5][8] |

| 2-Bromobutanal | 24764-97-4 | C₄H₇BrO | 151.00 | N/A | N/A | N/A |

| 2-Bromohexanal | 24764-98-5 | C₆H₁₁BrO | 179.05 | N/A | N/A | N/A |

| α-Bromocinnamaldehyde | 5443-49-2 | C₉H₇BrO | 211.06 | N/A | 66 - 68 | N/A |

Note: The reported melting point for bromoacetaldehyde appears unusually high and may correspond to a derivative or polymer.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of alpha-bromo aldehydes.

Infrared (IR) Spectroscopy

The IR spectrum of an alpha-bromo aldehyde is distinguished by two key features:

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch. For saturated aliphatic alpha-bromo aldehydes, this peak typically appears in the 1720-1740 cm⁻¹ region.[10]

-

Aldehydic C-H Stretch: Two weak to moderate absorption bands in the region of 2700-2900 cm⁻¹. The band near 2720 cm⁻¹ is particularly diagnostic and often appears as a shoulder on the main alkyl C-H stretching bands.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information.

-

¹H NMR:

-

Aldehydic Proton (-CHO): The most distinct signal appears far downfield, typically in the δ 9.0-10.0 ppm range, due to the deshielding effect of the carbonyl group. It will appear as a doublet due to coupling with the alpha-proton.

-

Alpha-Proton (-CHBr-): This proton is deshielded by both the adjacent bromine and carbonyl group, typically resonating in the δ 4.0-5.0 ppm range. Its multiplicity will depend on the neighboring protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears in the δ 190-200 ppm region. The presence of a peak in this region is strong evidence for an aldehyde or ketone.

-

Alpha-Carbon (-CHBr-): The carbon attached to the bromine atom typically resonates in the δ 45-60 ppm range.

-

Mass Spectrometry (MS)

In mass spectrometry, alpha-bromo aldehydes exhibit characteristic fragmentation patterns.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alpha-carbon is a common pathway.[12]

-

McLafferty Rearrangement: This is possible for aldehydes with a gamma-hydrogen, resulting in the loss of a neutral alkene molecule.[12]

-

Isotopic Pattern: The presence of bromine is easily identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity.

| Technique | Functional Group | Characteristic Absorption / Chemical Shift | Notes |

| IR Spectroscopy | Aldehyde C=O | 1720 - 1740 cm⁻¹ | Strong, sharp absorption. Position can be lowered by conjugation.[10] |

| Aldehyde C-H | 2700 - 2900 cm⁻¹ | Two weak bands; the ~2720 cm⁻¹ band is highly diagnostic.[10] | |

| ¹H NMR | Aldehydic Proton (CHO) | δ 9.0 - 10.0 ppm | Very downfield signal, typically a doublet.[13] |

| α-Proton (CHBr) | δ 4.0 - 5.0 ppm | Deshielded by both Br and C=O. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm | Diagnostic for carbonyl groups. |

| α-Carbon (CHBr) | δ 45 - 60 ppm | Carbon directly attached to bromine. | |

| Mass Spectrometry | Molecular Ion | M, M+2 peaks | Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

Stability and Handling

Alpha-bromo aldehydes are reactive compounds and should be handled with care.[1]

-

Instability: They are particularly unstable under basic conditions, as the alpha-proton is acidic and can be removed to form an enolate, leading to subsequent reactions or polymerization.[14] The presence of the alpha-bromo substituent makes the carbonyl carbon even more electrophilic and prone to nucleophilic attack.

-

Storage: To maintain stability, alpha-bromo aldehydes should be stored in a cool, dry, and dark environment, often under an inert atmosphere (e.g., nitrogen or argon).[1] Proper storage away from light and moisture is recommended.[1]

-

Safety: These compounds are irritants to the skin, eyes, and respiratory system and may be harmful if ingested or inhaled.[1][15] Standard personal protective equipment (gloves, safety glasses, lab coat) should be used in a well-ventilated fume hood.

Key Experimental Methodologies

Synthesis: Acid-Catalyzed α-Bromination of an Aldehyde

This protocol describes a general method for the synthesis of alpha-bromo aldehydes from their corresponding parent aldehydes.

-